molecular formula C12H17N3O2 B7509979 N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide

カタログ番号 B7509979
分子量: 235.28 g/mol
InChIキー: WVEGKSXHWAJVGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

作用機序

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide is a selective inhibitor of JAK3, which plays a critical role in the signaling pathways of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide blocks the downstream signaling pathways of these cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been shown to have a significant impact on the immune system, particularly on T cells. By inhibiting the signaling pathways of cytokines such as IL-2, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide reduces the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to reduce the production of inflammatory cytokines such as TNF-α, IL-6, and IL-17, which are involved in the pathogenesis of autoimmune diseases.

実験室実験の利点と制限

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has a high degree of selectivity for JAK3, which reduces the risk of off-target effects. However, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide also has some limitations for lab experiments. It has a short half-life, which requires frequent dosing in animal studies. It also has poor solubility, which can limit its bioavailability and efficacy in vivo.

将来の方向性

There are several future directions for the study of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide. One direction is to investigate its efficacy in the treatment of other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Another direction is to study its long-term safety and efficacy in clinical trials. Finally, there is a need to develop more potent and selective JAK3 inhibitors that can overcome the limitations of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide.

合成法

The synthesis of N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide involves the reaction of 3-acetyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridazine with N,N-dimethylcyclopropylamine in the presence of a catalyst such as trifluoroacetic acid. The reaction yields the desired product in good yield and purity.

科学的研究の応用

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of autoimmune diseases. In a phase II clinical trial, N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide was shown to be effective in the treatment of rheumatoid arthritis, with a significant reduction in disease activity and improvement in clinical symptoms. N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide has also been shown to be effective in the treatment of psoriasis, with a significant reduction in skin lesions and improvement in quality of life.

特性

IUPAC Name

N-(1-cyclopropylethyl)-N,1-dimethyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-8(9-4-5-9)14(2)12(17)10-6-7-11(16)15(3)13-10/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEGKSXHWAJVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N(C)C(=O)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。